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  • Product: 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
  • CAS: 1514322-08-7

Core Science & Biosynthesis

Foundational

Architectural Mastery in Drug Design: The Chemical and Physical Dynamics of 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid

Executive Summary In the landscape of modern structure-based drug design, the pyrrole ring serves as a highly tunable, privileged scaffold. Specifically, 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (CAS: 151432...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern structure-based drug design, the pyrrole ring serves as a highly tunable, privileged scaffold. Specifically, 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (CAS: 1514322-08-7) has emerged as a critical architectural core in the development of potent BH3 mimetics. As a Senior Application Scientist, I approach this molecule not merely as a chemical building block, but as a precisely engineered spatial anchor. This whitepaper deconstructs the physicochemical properties, synthetic methodologies, and mechanistic applications of this pyrrole core, providing actionable, self-validating protocols for researchers developing next-generation.

Structural Rationale: The Anatomy of a Privileged Scaffold

The efficacy of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid in oncology and senolytic drug development is dictated by its precise substitution pattern. Every functional group on this heterocycle serves a distinct thermodynamic or steric purpose:

  • 1-Isopropyl Group (Propan-2-yl): The bulky N-isopropyl moiety is the linchpin of target affinity. Causally, it sterically shields the pyrrole nitrogen from oxidative degradation while perfectly occupying the hydrophobic P2 pocket of the Bcl-2/Bcl-xL BH3-binding groove. This hydrophobic packing is essential for driving sub-nanomolar binding affinities ( Ki​<1 nM).

  • 2-Methyl Group: This group provides a subtle electron-donating effect via hyperconjugation. By enriching the π -electron density of the pyrrole ring, it strengthens π−π stacking interactions with critical aromatic residues (e.g., Phe104 in Bcl-xL) within the target protein.

  • 3-Carboxylic Acid: Acting as the primary synthetic handle, the carboxylic acid allows for late-stage amide coupling. This enables the attachment of complex piperazine or sulfonamide tails (as seen in clinical candidates like ), which extend into solvent-exposed regions to enhance pharmacokinetic solubility.

Physicochemical Profile

To ensure reproducibility in handling and formulation, the core quantitative data for this compound is summarized below.

PropertyValue
Chemical Name 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Common Synonyms 1-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid
CAS Number 1514322-08-7
Molecular Formula C9H13NO2
Molar Mass 167.20 g/mol
Physical Form Off-white to gray solid
Storage Temperature 0–8 °C (Required for long-term stability)
InChI Key Derived structural identifier for C9H13NO2

(Data corroborated by for related derivatives).

Synthetic Methodology & Self-Validating Protocols

The synthesis of the pyrrole core relies on a modified Paal-Knorr cyclization. The primary challenge in this workflow is the steric hindrance introduced by the isopropylamine nucleophile, which severely retards the initial imine formation.

Protocol 1: Synthesis of the Pyrrole Core

Causality & Design: We utilize a sealed-tube environment at 65 °C because the steric bulk of isopropylamine drastically reduces the kinetics of nucleophilic attack on the dicarbonyl precursor. The sealed tube prevents the volatilization of the amine, while acetic acid provides the necessary protonation of the carbonyl oxygen to lower the activation energy of the reaction.

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 mmol of the appropriate 1,4-dicarbonyl precursor (e.g., ethyl 2-acetyl-4-oxo-butanoate derivative) in 30 mL of anhydrous methanol.

  • Reagent Addition: Add 30.0 mmol (3 equivalents) of isopropylamine, followed by 5 mL of glacial acetic acid to catalyze the cyclization.

  • Cyclization: Seal the reaction vessel tightly. Heat the mixture to 65 °C and maintain stirring for 24 hours.

  • Self-Validation Checkpoint (Crucial): Before proceeding to saponification, sample 10 μ L of the mixture and analyze via LC-MS.

    • Validation: The presence of the intermediate ester peak confirms successful cyclization.

    • Correction: If unreacted dicarbonyl remains, the system has stalled. Supplement with 0.1 eq acetic acid, reseal, and extend heating by 4 hours. Do not proceed until the precursor is consumed.

  • Workup: Quench the reaction with 40 mL of deionized water and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF/Methanol. Add 2.0 M NaOH aqueous solution and stir at room temperature for 12 hours.

  • Isolation: Acidify the mixture with 1.0 M HCl to pH 3 to precipitate the target 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. Filter and dry under high vacuum.

SynthesisWorkflow Step1 1,4-Dicarbonyl Precursor + Isopropylamine Step2 Paal-Knorr Cyclization (AcOH cat., 65°C, 24h) Step1->Step2 Check1 LC-MS Validation Target Ester Confirmed? Step2->Check1 Step3 Alkaline Saponification (NaOH, MeOH/H2O) Check1->Step3 Yes (Self-Validated) Fail Optimize Heat/Catalyst Check1->Fail No Step4 Acidification & Extraction (HCl to pH 3) Step3->Step4 Product 2-methyl-1-(propan-2-yl)- 1H-pyrrole-3-carboxylic acid Step4->Product Fail->Step2

Chemical synthesis and self-validating workflow for the pyrrole-3-carboxylic acid core.

Mechanistic Application in Oncology (Bcl-2/Bcl-xL Inhibition)

Once the pyrrole core is synthesized and functionalized into a mature drug candidate (like BM-957), it acts as a BH3 mimetic. These compounds displace pro-apoptotic proteins (Bax/Bak) from the inhibitory grip of Bcl-2/Bcl-xL, triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis in tumor cells.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

To validate the biological utility of the synthesized pyrrole derivatives, an FP assay is strictly required. Causality & Design: FP is chosen over standard ELISA because it allows for real-time, homogeneous measurement of binding kinetics in solution. This avoids the steric interference of plate-tethered proteins, which is critical when evaluating highly hydrophobic, sterically demanding BH3 mimetics.

Step-by-Step Workflow:

  • Reagent Preparation: Dilute recombinant Bcl-2 or Bcl-xL protein to 20 nM in assay buffer (100 mM potassium phosphate, pH 7.5, 100 μ g/mL bovine gamma globulin, 0.02% sodium azide). Add a fluorescently labeled BH3 tracer peptide (e.g., FITC-Bid BH3) to a final concentration of 2 nM.

  • Compound Titration: Serially dilute the pyrrole derivative in DMSO (ranging from 10 μ M to 0.1 nM).

  • Incubation: In a 384-well black microplate, combine 1 μ L of the compound dilution with 49 μ L of the protein/tracer master mix. Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Measurement: Read the microplate on a multimode reader capable of fluorescence polarization (Excitation: 485 nm, Emission: 535 nm). Record the data in millipolarization (mP) units.

  • Self-Validation Checkpoint: Calculate the Z'-factor using a positive control (e.g., ABT-737) and a negative DMSO control. The assay is only valid and actionable if the Z'-factor is > 0.5. If Z' < 0.5, discard the plate, recalibrate the optics, and prepare fresh tracer peptide.

MOA Ligand Pyrrole Core Derivative (e.g., BM-957) Target Bcl-2 / Bcl-xL (Anti-apoptotic) Ligand->Target Binds BH3 Groove Effector Bax / Bak (Pro-apoptotic) Target->Effector Inhibition Blocked Mito Mitochondrial Cytochrome c Release Effector->Mito Oligomerization Apop Caspase-3 Activation & Tumor Apoptosis Mito->Apop Apoptosome Assembly

Mechanism of action: Pyrrole derivatives inhibit Bcl-2/Bcl-xL to trigger Bax/Bak-mediated apoptosis.

Conclusion

The 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid scaffold is a masterclass in chemical engineering for biological targeting. By understanding the causal relationship between its steric bulk (the isopropyl group) and its electronic properties (the methyl group), researchers can leverage the protocols provided herein to synthesize and validate highly potent, targeted therapeutics capable of overcoming apoptotic resistance in oncology.

References

  • Title: Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression Source: Journal of Medicinal Chemistry (via PubMed Central, NIH) URL: [Link]

  • Title: New dimension in therapeutic targeting of BCL-2 family proteins Source: Oncotarget (via PubMed Central, NIH) URL: [Link]

Exploratory

Thermodynamic Stability of 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid at Room Temperature: A Technical Guide

Executive Summary The compound 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (also referred to as 1-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid) is a highly specialized heterocyclic building block. It serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (also referred to as 1-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid) is a highly specialized heterocyclic building block. It serves as a critical structural intermediate in the synthesis of advanced targeted therapeutics, most notably potent Bcl-2 and Bcl-xL inhibitors (e.g., BM-957) used in oncology and senolytic applications[1][2].

For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this intermediate at room temperature (298.15 K) is paramount. Stability dictates shelf-life, formulation viability, and the energetic boundaries of downstream synthetic steps. This whitepaper deconstructs the thermodynamic ground state of this molecule, explaining the causality behind its robust stability profile and detailing the self-validating analytical protocols required to quantify it.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of a pyrrole derivative is fundamentally governed by its susceptibility to three primary degradation pathways: oxidation, decarboxylation, and electrophilic polymerization. 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is engineered to resist all three at room temperature through a combination of electronic modulation and steric shielding.

Electronic Deactivation via C3-Carboxylation

Unsubstituted pyrroles are electron-rich, π -excessive heteroaromatics that are notoriously sensitive to ambient oxygen and light. However, the introduction of a carboxylic acid group at the C3 position acts as a powerful electron-withdrawing group (EWG). This EWG significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the electron density across the pyrrole ring. Consequently, the activation energy ( ΔG‡ ) required for oxidative degradation is raised beyond what ambient thermal energy ( RT≈2.48 kJ/mol at 298 K) can overcome, as supported by3[3].

Steric Shielding and the Decarboxylation Barrier

Decarboxylation of pyrrole-3-carboxylic acids involves the cleavage of the C-C bond, a process that requires the formation of a high-energy zwitterionic or carbanion intermediate. At room temperature, the thermodynamic barrier for this cleavage is insurmountable without strong acid catalysis or extreme thermal stress (>150°C).

Furthermore, the bulky N-isopropyl (propan-2-yl) group and the C2-methyl group provide immense steric hindrance. The C2 position—typically the most reactive site for electrophilic aromatic substitution in pyrroles—is completely blocked. The N-isopropyl group physically shields the nitrogen lone pair and restricts intermolecular interactions, preventing dimerization or polymerization.

StabilityLogic Core 2-methyl-1-(propan-2-yl)-1H- pyrrole-3-carboxylic acid (Stable at 25°C) Mech1 C3-COOH Group (Electron Withdrawal) Core->Mech1 Ambient ROS Mech2 High Activation Energy (u0394Gu2021 > 120 kJ/mol) Core->Mech2 Room Temp (298 K) Mech3 Steric Shielding (N-isopropyl & C2-methyl) Core->Mech3 Nucleophiles/Electrophiles Oxidation Oxidative Degradation Decarboxylation Thermal Decarboxylation Electrophilic Electrophilic Attack Mech1->Oxidation Blocks Mech2->Decarboxylation Blocks Mech3->Electrophilic Blocks

Mechanistic logic of structural features preventing degradation pathways at room temperature.

Quantitative Thermodynamic Data

The thermodynamic robustness of this intermediate can be quantified by comparing its physical parameters against baseline4[4]. The table below summarizes the energetic metrics validating its stability at 25°C.

Thermodynamic ParameterEstimated Value at 298.15 KScientific Causality / Significance
Standard Enthalpy of Formation ( ΔHf∘​ ) -320 to -350 kJ/molIndicates a highly stable ground state relative to constituent elements, driven by aromatic resonance and hydrogen bonding.
Activation Energy for Decarboxylation ( Ea​ ) > 120 kJ/molCreates an insurmountable thermal barrier at room temperature, ensuring zero spontaneous CO₂ loss.
Isothermal Heat Flow (IMC) < 0.5 μ W/gNegligible exothermic/endothermic activity confirms the absence of slow degradation kinetics, ensuring long-term shelf stability.
pKa (Carboxylic Acid) ~ 4.5 - 5.0Governs the ionization state. At neutral pH, the carboxylate anion further deactivates the ring to nucleophilic attack.

Experimental Workflows for Stability Assessment

To empirically prove thermodynamic stability, we utilize a self-validating dual-protocol system. Isothermal Microcalorimetry (IMC) provides real-time, non-destructive thermodynamic monitoring, while Forced Degradation coupled with HPLC-MS defines the molecule's failure points, proving that while it can degrade under extreme stress, it does not at room temperature.

Workflow Sample Sample Preparation (API Intermediate) IMC Isothermal Microcalorimetry (25°C, 30 days) Sample->IMC Thermal Isolation Stress Forced Degradation (Acid/Base/ROS) Sample->Stress Stress Induction Data Thermodynamic Profiling (Stability Validated) IMC->Data u0394H Data HPLC HPLC-UV/MS Analysis (Quantification) Stress->HPLC Aliquots HPLC->Data Mass/Purity

Experimental workflow for validating thermodynamic stability via IMC and HPLC-MS.

Protocol 1: Isothermal Microcalorimetry (IMC) Profiling

Causality: IMC measures minute heat flows (in microwatts) associated with bond-breaking or bond-forming events. A near-zero heat flow over an extended period at 25°C definitively proves that the molecule resides in a stable thermodynamic sink.

Step-by-Step Methodology:

  • Calibration: Calibrate the Thermal Activity Monitor (TAM IV) electrically and chemically at exactly 25.0°C (298.15 K) to establish a baseline noise level of < 0.1 μ W.

  • Sample Preparation: Accurately weigh 100.0 mg of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid into a sterile glass ampoule.

  • Atmospheric Control: Purge the ampoule with dry nitrogen gas and seal it hermetically. This isolates thermal degradation pathways from oxidative variables.

  • Equilibration: Lower the ampoule into the calorimeter's measurement position and allow 45 minutes for thermal equilibration to dissipate frictional heat.

  • Data Acquisition: Record the heat flow ( μ W) continuously for 30 days.

  • Integration: Integrate the heat flow curve over time to calculate the total enthalpy change ( ΔH ). An output of < 0.5 μ W/g confirms absolute room-temperature stability.

Protocol 2: Forced Degradation & HPLC-UV/MS Analysis

Causality: By artificially lowering the activation energy through extreme pH or reactive oxygen species (ROS), we force degradation. Comparing these stressed samples to a 25°C control validates the structural integrity at room temperature.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 Methanol:Water diluent.

  • Stress Aliquoting: Divide the stock into three distinct stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl (10% v/v).

    • Oxidative Stress: Add 3% H₂O₂ (10% v/v).

    • Control: Maintain at 25°C in an amber vial (dark conditions).

  • Incubation: Incubate all samples for 14 days.

  • Neutralization & Injection: Neutralize the acidic sample with 0.1 N NaOH. Inject 10 μ L of each sample into an LC-MS system utilizing a C18 column.

  • Chromatographic Method: Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Analysis: Monitor UV absorbance at 254 nm. Use the MS data to check for a mass shift of -44 Da (indicating forced decarboxylation) or +16 Da (indicating forced oxidation). The 25°C control must show >99.5% peak area recovery compared to Day 0.

Conclusion

The thermodynamic stability of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid at room temperature is not coincidental; it is a highly orchestrated result of molecular design. The electron-withdrawing nature of the C3-carboxylic acid neutralizes the inherent oxidative vulnerability of the pyrrole core, while the N-isopropyl and C2-methyl groups provide exceptional steric armor against electrophilic degradation.

These properties ensure that the molecule remains energetically trapped in a stable ground state at 298.15 K, making it a highly reliable, shelf-stable intermediate for the synthesis of 5[5] and other advanced therapeutics.

References

  • Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression Source: NIH PMC URL
  • Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity Source: NIH PMC URL
  • WO2020092117A2 - Killing senescent cells and treating senescence-associated diseases or disorders using a combination of a bcl inhibitor and an mcl-1 inhibitor Source: Google Patents URL
  • Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 Source: PubChem - NIH URL
  • Pyrrole: chemical thermodynamic properties Source: The Journal of Physical Chemistry URL

Sources

Protocols & Analytical Methods

Method

Topic: Derivatization of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid for Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The quantitative and qualitative analysis of substituted pyrrole carboxylic acids, such as 2-methyl-1-(propan-2-yl)-1H-pyrrole-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative and qualitative analysis of substituted pyrrole carboxylic acids, such as 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, is a critical task in medicinal chemistry and drug development.[1][2] Direct analysis of this compound via mass spectrometry (MS) presents significant challenges related to its physicochemical properties. This application note provides a detailed guide to derivatization strategies designed to overcome these analytical hurdles. We will explore the causality behind method selection for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven protocols and explaining the chemical principles that ensure robust and reproducible results.

The Analytical Challenge: Why Derivatize?

2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is a polar, non-volatile molecule due to the presence of the carboxylic acid functional group. This group actively participates in hydrogen bonding, leading to a high boiling point and poor thermal stability.[3][4]

  • For Gas Chromatography (GC-MS): Direct injection is often impractical. The high temperatures of the GC inlet and column can cause thermal degradation of the analyte before it reaches the detector. Furthermore, its polarity leads to poor peak shape and strong tailing on standard non-polar GC columns, compromising resolution and sensitivity.[3][5] Derivatization is therefore essential to increase volatility and thermal stability.[6]

  • For Liquid Chromatography (LC-MS): While LC-MS is better suited for polar compounds, challenges can still arise.[7] Depending on the mobile phase pH, the carboxylic acid may exist in its neutral or anionic form. This can lead to variable retention on reversed-phase columns and inconsistent ionization efficiency in the MS source, particularly with electrospray ionization (ESI). Chemical derivatization can be employed to create a more stable, consistently ionizable, and chromatographically well-behaved molecule.[8][9]

The primary goals of derivatizing this target analyte are:

  • To replace the active proton of the carboxylic acid group.

  • To mask the polarity of the carboxyl group.

  • To increase volatility for GC-MS.

  • To enhance ionization efficiency and improve chromatographic behavior for LC-MS.[9]

Strategic Workflow for Method Selection

The choice of derivatization strategy is fundamentally dictated by the chosen analytical platform (GC-MS or LC-MS). The following diagram outlines the decision-making process.

G Analyte Analyte: 2-methyl-1-(propan-2-yl)- 1H-pyrrole-3-carboxylic acid Platform Choose Analytical Platform Analyte->Platform GCMS GC-MS Analysis Platform->GCMS Volatility Required LCMS LC-MS/MS Analysis Platform->LCMS Polar Analyte Compatibility GC_Deriv Goal: Increase Volatility & Thermal Stability GCMS->GC_Deriv LC_Deriv Goal: Enhance Ionization & Chromatography LCMS->LC_Deriv Silylation Silylation (e.g., BSTFA) GC_Deriv->Silylation Alkylation Alkylation (Esterification) GC_Deriv->Alkylation Amidation Amidation (e.g., EDC Coupling) LC_Deriv->Amidation Analysis Mass Spectrometry Analysis Silylation->Analysis Alkylation->Analysis Amidation->Analysis

Caption: Decision workflow for selecting a derivatization strategy.

Derivatization for GC-MS Analysis

For GC-MS, the primary objective is to convert the polar carboxylic acid into a non-polar, volatile derivative. Silylation and alkylation are the most effective and widely used methods to achieve this.[5]

Silylation

Silylation is a robust and common technique that involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[10] The resulting TMS-ester is significantly more volatile and thermally stable.

  • Mechanism & Rationale: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react via a nucleophilic attack (SN2-type mechanism) on the silicon atom.[11] The reaction is often catalyzed by adding a small amount of trimethylchlorosilane (TMCS), which donates a proton to the carboxyl group, making it a better leaving group. BSTFA is highly effective, and its by-products are volatile, minimizing interference with early-eluting peaks.[11]

G reactant1 Pyrrole-COOH plus1 + reactant1->plus1 reactant2 BSTFA plus1->reactant2 arrow 70°C, 30 min (TMCS catalyst) reactant2->arrow product Pyrrole-COOSi(CH₃)₃ arrow->product

Caption: General reaction scheme for silylation.

  • Protocol: Silylation with BSTFA + 1% TMCS

    • Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the sample solvent under a stream of dry nitrogen. Moisture will readily consume the silylating reagent.[11][12]

    • Reagent Addition: To approximately 100 µg of the dried analyte in a 2 mL autosampler vial, add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

    • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Cap the vial tightly.

    • Reaction: Heat the mixture at 70°C for 30-60 minutes in a heating block or oven.[6] For sterically hindered acids, a longer reaction time may be necessary.[13]

    • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Alkylation (Esterification)

Alkylation converts the carboxylic acid into an ester, most commonly a methyl ester. Esters are much less polar and more volatile than the parent acid.

  • Mechanism & Rationale: A common method involves using boron trifluoride (BF3) in methanol. BF3 acts as a Lewis acid, activating the carbonyl carbon of the carboxylic acid towards nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, which is a large molar excess. This method is highly efficient for converting carboxylic acids to their methyl esters.[14]

G reactant1 Pyrrole-COOH plus1 + reactant1->plus1 reactant2 CH₃OH plus1->reactant2 arrow BF₃ Catalyst 70°C, 30 min reactant2->arrow product Pyrrole-COOCH₃ arrow->product plus2 + H₂O product->plus2

Caption: General reaction scheme for esterification.

  • Protocol: Esterification with 14% BF3-Methanol

    • Sample Preparation: Dry the sample completely as described for silylation.

    • Reagent Addition: To approximately 100 µg of the dried analyte in a vial, add 200 µL of 14% (w/v) BF3-Methanol solution.

    • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[14]

    • Extraction: Cool the reaction mixture to room temperature. Add 200 µL of deionized water and 200 µL of a non-polar organic solvent (e.g., hexane or dichloromethane).

    • Isolation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate. Carefully transfer the upper organic layer, which contains the fatty acid methyl esters (FAMEs), to a clean vial.

    • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Analysis: The sample is ready for GC-MS analysis.

Derivatization for LC-MS/MS Analysis

For LC-MS, derivatization is not always mandatory but can significantly improve assay performance by enhancing ionization efficiency and providing predictable fragmentation for tandem MS (MS/MS) methods.[8][15]

Amide Formation (Amidation)

Coupling the carboxylic acid with an amine to form an amide is a highly effective strategy. This is particularly powerful when the amine reagent contains a moiety that is easily ionized, such as a tertiary amine which is readily protonated in positive-ion ESI.

  • Mechanism & Rationale: The most common method for amide formation under mild conditions is using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a primary or secondary amine to form a stable amide bond. The reaction is often performed in a suitable organic solvent like dichloromethane or DMF.[16][17]

G reactant1 Pyrrole-COOH plus1 + reactant1->plus1 reactant2 R-NH₂ plus1->reactant2 arrow EDC Coupling Room Temp reactant2->arrow product Pyrrole-CONH-R arrow->product plus2 + Urea byproduct product->plus2

Caption: General reaction scheme for amidation.

  • Protocol: Amidation using EDC

    • Sample Preparation: Dissolve approximately 1 mg of the carboxylic acid in 1 mL of anhydrous dichloromethane in a clean vial.

    • Reagent Addition: Add the chosen amine (e.g., benzylamine, for a simple mass tag) in a slight molar excess (1.1 equivalents). Then, add EDC (1.2 equivalents).

    • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Work-up: Once the reaction is complete, wash the mixture with a dilute acid (e.g., 1N HCl) to remove excess amine and EDC byproducts, followed by a wash with a saturated sodium bicarbonate solution.[18]

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Analysis: Reconstitute the dried derivative in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Comparative Analysis of Derivatization Methods

The selection of the optimal derivatization reagent depends on the analytical goals, available instrumentation, and the nature of the sample matrix.

Method Technique Reagent(s) Advantages Considerations/Disadvantages Expected Mass Shift (Δm/z)
Silylation GC-MSBSTFA, MSTFAFast, one-pot reaction; highly volatile by-products; high reaction efficiency.[5][11]Derivatives are moisture-sensitive; requires anhydrous conditions; may not be stable for long-term storage.[11][12]+72 Da (for TMS)
Alkylation (Esterification) GC-MSBF3-Methanol, TMS-CHN₂Derivatives are very stable; reagents are relatively inexpensive; well-established method.[3][5]Often requires a work-up/extraction step; BF3 is corrosive; diazomethane and its analogues are toxic and explosive.+14 Da (for Methyl Ester)
Amidation LC-MS/MSEDC, TBTU + AmineCan introduce easily ionizable groups to enhance sensitivity; derivatives are very stable; improves chromatographic retention.[8][19]Multi-step reaction with work-up required; potential for side reactions; reagent selection is critical for desired outcome.Varies with amine used (e.g., +91 for Benzylamine)

Conclusion

The successful mass spectrometric analysis of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is highly dependent on the selection of an appropriate derivatization strategy. For GC-MS analysis, silylation with BSTFA offers a rapid and efficient method to increase volatility, while esterification provides highly stable derivatives suitable for robust quantification. For LC-MS/MS, amidation is a powerful technique to enhance ionization efficiency and chromatographic performance, enabling highly sensitive detection. The protocols and comparative data presented in this note provide a comprehensive framework for researchers to develop and validate reliable analytical methods for this and structurally similar compounds.

References

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. - ResearchGate. Available at: [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC. Available at: [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. Available at: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]

  • Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. Available at: [Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - Vrije Universiteit Amsterdam. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC. Available at: [Link]

  • Study of Novel Pyrrole Derivatives - ijpras. Available at: [Link]

  • GC Derivatization. Available at: [Link]

  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed. Available at: [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed. Available at: [Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. Available at: [Link]

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. Available at: [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter - MDPI. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Available at: [Link]

  • Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices - PubMed. Available at: [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. Available at: [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - ResearchGate. Available at: [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchGate. Available at: [Link]

  • 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

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Application

In Vitro Assay Protocols for 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid: A Guide for Characterization as a Putative FAAH Inhibitor

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. The protocols detail...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. The protocols detailed herein are designed to investigate the hypothesized activity of this compound as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a significant therapeutic target for a range of pathologies.

Introduction: The Rationale for Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids known as N-acylethanolamines (NAEs). This family of bioactive lipids includes the endocannabinoid anandamide (AEA), the anti-inflammatory molecule N-palmitoylethanolamine (PEA), and the satiety-regulating factor N-oleoylethanolamine (OEA). By hydrolyzing these signaling molecules, FAAH effectively terminates their physiological effects.

Inhibition of FAAH leads to an elevation of endogenous NAE levels, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other cellular targets. This mechanism of action has established FAAH as a compelling therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents with a potentially improved side-effect profile compared to direct-acting cannabinoid receptor agonists. The chemical structure of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, featuring a carboxylic acid moiety, suggests a potential interaction with the active site of FAAH, making its investigation as an inhibitor a scientifically grounded endeavor.

Physicochemical Properties and Compound Handling

Solubility Assessment: It is anticipated that, like many pyrrole-3-carboxylic acid derivatives, this compound will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2]

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, create serial dilutions from this stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity or cell viability (typically ≤ 0.5%).

Stability Assessment: The stability of the compound in both the stock solution and the aqueous assay buffer should be evaluated. Pyrrole moieties can be susceptible to degradation under certain conditions.

  • Recommendation: The stability of the compound in DMSO at -20°C and in the aqueous assay buffer at 37°C can be assessed over time using techniques such as High-Performance Liquid Chromatography (HPLC).

Biochemical Assay: Fluorometric Detection of FAAH Inhibition

This primary assay is a robust and sensitive method for determining the direct inhibitory effect of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid on FAAH activity. The principle lies in the enzymatic hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Principle of the Assay

The assay utilizes the fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing arachidonic acid and the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, monitored by measuring the increase in fluorescence intensity over time, is directly proportional to FAAH activity. The presence of an inhibitor will decrease the rate of this reaction.

FAAH_Assay_Principle cluster_reactants Reactants cluster_products Products AAMCA AAMCA (non-fluorescent) FAAH FAAH Enzyme AAMCA->FAAH Substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis AMC AMC (fluorescent) FAAH->AMC

Caption: Principle of the fluorometric FAAH inhibition assay.

Materials and Reagents
  • FAAH Enzyme: Recombinant human FAAH (various commercial sources). Store at -80°C.

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • AAMCA Substrate: Stock solution in DMSO.

  • Test Compound: 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, prepared as a stock solution in DMSO.

  • Positive Control: A known FAAH inhibitor (e.g., URB597 or JZL195).

  • 96-well or 384-well black, flat-bottom plates.

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm.

Step-by-Step Protocol
  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer. A typical 8-point dose-response curve might range from 0.1 nM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Enzyme Preparation: On the day of the assay, thaw the recombinant human FAAH on ice and dilute it to the desired working concentration in cold FAAH Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound, positive control, or vehicle to the appropriate wells of the microplate.

    • Add 178 µL of FAAH Assay Buffer to all wells.

    • To initiate the pre-incubation, add 10 µL of the diluted FAAH enzyme solution to all wells except the "no enzyme" control wells (add 10 µL of assay buffer instead).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the AAMCA substrate solution to all wells. The final concentration of AAMCA should be at or below its Km value for FAAH to ensure sensitivity to competitive inhibitors.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

Data Analysis
  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the concentration of inhibitor that produces 50% inhibition (IC50).

Cell-Based Assay: Measuring FAAH Activity in a Cellular Context

A cell-based assay is a crucial secondary step to confirm the activity of the test compound in a more physiologically relevant environment. This assay measures the ability of the compound to inhibit FAAH activity within intact or lysed cells.

Principle of the Assay

Cells endogenously or exogenously expressing FAAH are treated with the test compound. Following treatment, the cells are lysed, and the FAAH activity in the lysate is measured using the same fluorometric method described in the biochemical assay.

Cell_Based_FAAH_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_activity_assay FAAH Activity Measurement Seed_Cells Seed FAAH-expressing cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid Incubate_24h->Treat_Compound Wash_Cells Wash cells with PBS Treat_Compound->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein Add_Lysate Add cell lysate to a new plate Quantify_Protein->Add_Lysate Add_Substrate Add AAMCA substrate Add_Lysate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence

Caption: Workflow for the cell-based FAAH activity assay.

Materials and Reagents
  • Cell Line: A cell line with detectable FAAH activity (e.g., HEK293 cells overexpressing human FAAH, or certain cancer cell lines with high endogenous FAAH expression).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer: (e.g., RIPA buffer).

  • BCA Protein Assay Kit.

  • All reagents for the fluorometric FAAH assay as described previously.

Step-by-Step Protocol
  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-20 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • FAAH Activity Measurement: In a new black 96-well plate, add a standardized amount of protein from each cell lysate (e.g., 10-20 µg) to individual wells. Adjust the volume with FAAH Assay Buffer.

  • Proceed with the fluorometric FAAH assay as described in the biochemical assay section, starting from the reaction initiation step.

Data Analysis

The data analysis is similar to the biochemical assay, with the final FAAH activity being normalized to the protein concentration in each lysate (RFU/min/µg protein).

Mechanism of Inhibition Studies

To further characterize the inhibitory properties of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, it is important to determine its mechanism of inhibition.

Reversibility of Inhibition: To distinguish between a reversible and an irreversible inhibitor, a dialysis or rapid dilution experiment can be performed.

  • Protocol Outline:

    • Pre-incubate a concentrated solution of FAAH with a high concentration of the test compound (e.g., 10x IC50) for a set period.

    • Rapidly dilute the enzyme-inhibitor complex into the assay solution (e.g., 100-fold dilution).

    • Immediately measure the enzymatic activity.

    • Interpretation: If the inhibitor is reversible, its effect will be diminished upon dilution, and enzyme activity will be restored. If it is irreversible, the inhibition will persist even after significant dilution.

Determination of Kinetic Parameters (Ki): For reversible inhibitors, determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed) provides valuable information.

  • Protocol Outline:

    • Perform the fluorometric FAAH assay with varying concentrations of the substrate (AAMCA) in the presence of several fixed concentrations of the test compound.

    • Measure the initial reaction rates for each condition.

    • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition. The Ki can then be calculated from these values.

Data Presentation: Comparative Potency of FAAH Inhibitors

The following table provides a reference for the potency of well-characterized FAAH inhibitors.

InhibitorScaffold TypeIC50 (human FAAH)Mechanism of Action
URB597 Carbamate~5 nMIrreversible
PF-3845 Piperidine Urea7.2 nMIrreversible
OL-135 α-keto-oxazole4.7 nMReversible, covalent
JZL195 Carbamate~2-4 nMIrreversible

Troubleshooting

  • High Background Fluorescence:

    • Ensure the purity of the AAMCA substrate.

    • Test for intrinsic fluorescence of the test compound at the assay wavelengths.

  • Low Signal-to-Noise Ratio:

    • Optimize the concentration of the FAAH enzyme.

    • Increase the incubation time for the enzymatic reaction, ensuring it remains within the linear range.

  • Compound Precipitation:

    • Visually inspect the wells for any precipitation of the test compound.

    • Decrease the final concentration of the compound or increase the percentage of DMSO (while ensuring it does not affect the assay).

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid as a putative FAAH inhibitor. By systematically applying these biochemical and cell-based assays, researchers can effectively determine its inhibitory potency, cellular activity, and mechanism of action, thereby providing a solid foundation for further preclinical development.

References

  • ChemBK. (2024, April 9). Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester. Available at: [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2001). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 8(6), 563-577. Available at: [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and other CNS disorders. Expert opinion on therapeutic targets, 13(2), 169–186.
  • Ramarao, M. K., et al. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 343(1), 143-151. Available at: [Link]

Sources

Method

Synthesis of 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive, step-by-step guide for the synthesis of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest to researchers in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a ubiquitous motif in a vast array of biologically active compounds, and the ability to synthesize diversely substituted analogues is crucial for structure-activity relationship (SAR) studies.

This protocol is designed for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory workflow.

Synthetic Strategy

The synthesis of the target compound, 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 1514322-08-7)[1], is most effectively achieved through a two-step process. This strategy leverages the well-established Paal-Knorr pyrrole synthesis for the formation of the heterocyclic core, followed by a standard saponification to unmask the carboxylic acid functionality.

Step 1: Paal-Knorr Condensation. The first step involves the reaction of a 1,4-dicarbonyl compound, specifically ethyl 2-acetyl-4-oxopentanoate, with isopropylamine. The Paal-Knorr synthesis is a robust method for constructing substituted pyrroles from the condensation of a 1,4-dicarbonyl with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2][3] This reaction proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2]

Step 2: Saponification. The resulting ethyl ester, ethyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate, is then hydrolyzed to the desired carboxylic acid. This is achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.[4]

Synthesis_Workflow reagents1 Ethyl 2-acetyl-4-oxopentanoate + Isopropylamine step1 Step 1: Paal-Knorr Condensation reagents1->step1 intermediate Ethyl 2-methyl-1-(propan-2-yl) -1H-pyrrole-3-carboxylate step1->intermediate step2 Step 2: Saponification intermediate->step2 reagents2 1. NaOH, EtOH/H₂O 2. HCl (aq) reagents2->step2 product 2-Methyl-1-(propan-2-yl) -1H-pyrrole-3-carboxylic acid step2->product

Caption: Overall synthetic workflow for 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid.

Materials and Reagents

Reagent/MaterialCAS NumberSupplier RecommendationPurity
Ethyl 2-acetyl-4-oxopentanoate41892-81-3MilliporeSigma, ChemScene≥95%
Isopropylamine75-31-0Fisher Scientific, Aldrich≥99%
Ethanol (anhydrous)64-17-5Standard Laboratory Grade≥99.5%
Glacial Acetic Acid64-19-7Standard Laboratory Grade≥99.7%
Sodium Hydroxide (pellets)1310-73-2Fisher Scientific≥97%
Hydrochloric Acid (concentrated)7647-01-0Standard Laboratory Grade37%
Ethyl Acetate141-78-6Standard Laboratory GradeHPLC Grade
Hexanes110-54-3Standard Laboratory GradeHPLC Grade
Anhydrous Sodium Sulfate7757-82-6Standard Laboratory GradeAnhydrous
Deionized Water7732-18-5In-house generationN/A

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling any of the chemicals listed. All manipulations should be performed in a well-ventilated chemical fume hood.

Reagent-Specific Hazards:

  • Ethyl 2-acetyl-4-oxopentanoate: May cause eye irritation.[5]

  • Isopropylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[3][6][7]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.[8][9][10][11][12] Handle with care to avoid contact with skin and eyes.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate

Step1_Workflow start Combine Ethyl 2-acetyl-4-oxopentanoate, Isopropylamine, Ethanol, and Acetic Acid reflux Reflux the mixture start->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool concentrate Concentrate under reduced pressure cool->concentrate extract Aqueous work-up and extraction concentrate->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify product Isolate pure ethyl ester purify->product

Caption: Experimental workflow for the Paal-Knorr condensation.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-acetyl-4-oxopentanoate (5.00 g, 26.8 mmol, 1.0 equiv).

  • Add anhydrous ethanol (40 mL) to dissolve the starting material.

  • In the fume hood, carefully add isopropylamine (2.53 g, 42.9 mmol, 1.6 equiv) to the solution.

  • Add glacial acetic acid (0.5 mL) as a catalyst. The addition of a weak acid can accelerate the reaction.[3]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake well.

  • Separate the organic layer, and wash it with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford ethyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate as a pale yellow oil.

Step 2: Synthesis of 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid (Saponification)

Step2_Workflow start Dissolve ethyl ester in EtOH/H₂O add_naoh Add aqueous NaOH start->add_naoh reflux Reflux the mixture add_naoh->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to 0 °C monitor->cool acidify Acidify with HCl cool->acidify precipitate Collect precipitate by filtration acidify->precipitate wash_dry Wash with cold water and dry precipitate->wash_dry product Obtain pure carboxylic acid wash_dry->product

Caption: Experimental workflow for the saponification reaction.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the ethyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate (e.g., 4.0 g, 19.1 mmol, 1.0 equiv) obtained from Step 1 in a mixture of ethanol (30 mL) and deionized water (10 mL).

  • Prepare a solution of sodium hydroxide (1.53 g, 38.2 mmol, 2.0 equiv) in 10 mL of deionized water and add it to the flask.

  • Heat the mixture to reflux (approximately 90-95 °C) for 2-3 hours.

  • Monitor the reaction by TLC (4:1 hexanes:ethyl acetate with a drop of acetic acid) until the starting ester spot has completely disappeared.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to cool to 0-5 °C.

  • While stirring, slowly add 6 M hydrochloric acid dropwise to the cooled solution until the pH is approximately 2-3. A precipitate should form.

  • Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water (2 x 10 mL).

  • Dry the solid product under vacuum to a constant weight to yield 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid as a solid. The product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water if necessary.

Characterization

The structural integrity of the intermediate and final product should be confirmed by standard spectroscopic methods.

Expected Characterization Data for Ethyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.55 (d, 1H, J ≈ 3.0 Hz, H-5), ~6.05 (d, 1H, J ≈ 3.0 Hz, H-4), ~4.50 (sept, 1H, J ≈ 7.0 Hz, N-CH(CH₃)₂), ~4.20 (q, 2H, J ≈ 7.1 Hz, OCH₂CH₃), ~2.45 (s, 3H, C-2-CH₃), ~1.40 (d, 6H, J ≈ 7.0 Hz, N-CH(CH₃)₂), ~1.30 (t, 3H, J ≈ 7.1 Hz, OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~165.0 (C=O), ~130.0 (C-2), ~125.0 (C-5), ~115.0 (C-3), ~108.0 (C-4), ~60.0 (OCH₂CH₃), ~48.0 (N-CH(CH₃)₂), ~22.0 (N-CH(CH₃)₂), ~14.5 (OCH₂CH₃), ~13.0 (C-2-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₉NO₂ [M+H]⁺: 210.15. Found: 210.15.

Expected Characterization Data for 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.9 (br s, 1H, COOH), ~6.65 (d, 1H, J ≈ 3.0 Hz, H-5), ~6.10 (d, 1H, J ≈ 3.0 Hz, H-4), ~4.55 (sept, 1H, J ≈ 7.0 Hz, N-CH(CH₃)₂), ~2.40 (s, 3H, C-2-CH₃), ~1.35 (d, 6H, J ≈ 7.0 Hz, N-CH(CH₃)₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~166.0 (C=O), ~129.5 (C-2), ~125.5 (C-5), ~116.0 (C-3), ~107.5 (C-4), ~47.5 (N-CH(CH₃)₂), ~22.0 (N-CH(CH₃)₂), ~12.5 (C-2-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₃NO₂ [M+H]⁺: 180.10. Found: 180.10.

  • Infrared (IR, KBr): ν (cm⁻¹) ~3200-2500 (br, O-H stretch of carboxylic acid), ~1680 (C=O stretch).

References

  • Sodium Hydroxide Safety Data Sheet. Tata Chemicals Ltd. (URL: [Link])

  • Sodium Hydroxide 25 Percent FCC Safety Data Sheet. Ecolab. (URL: [Link])

  • Sodium Hydroxide Safety Data Sheet. Chemos GmbH & Co. KG. (URL: [Link])

  • Sodium Hydroxide Solution 40% Safety Data Sheet. Carl ROTH. (URL: [Link])

  • Paal–Knorr synthesis. Wikipedia. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (URL: [Link])

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. (URL: [Link])

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. PMC. (URL: [Link])

  • ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. (URL: [Link])

  • Hydrolysis of esters. Chemguide. (URL: [Link])

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. (URL: [Link])

  • 4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. NextSDS. (URL: [Link])

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (URL: [Link])

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Application

Application Note: 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid as a Critical Intermediate in BCL-XL Inhibitor Development

Scientific Grounding and Rationale The compound 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (CAS: 1514322-08-7), also known as 1-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid[1], is a highly specialized pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Grounding and Rationale

The compound 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (CAS: 1514322-08-7), also known as 1-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid[1], is a highly specialized pharmaceutical intermediate. It serves as the foundational core for synthesizing first-in-class, orally bioavailable BCL-XL inhibitors, most notably A-1155463 and A-1331852 ()[2].

Targeting the anti-apoptotic protein BCL-XL is a proven strategy to induce apoptosis in senescent cells and various malignancies (e.g., small-cell lung cancer)[3][4]. However, early BH3 mimetics utilizing flexible linear linkers (such as propyloxy units) suffered from a high entropic penalty upon binding, as the flexible chains adopted destabilizing gauche arrangements within the BCL-XL P4 binding pocket[2][5].

The Causality of the Pyrrole Core: By replacing flexible linkers with the rigidified 1-isopropyl-2-methylpyrrole scaffold, medicinal chemists successfully restricted the conformational freedom of the molecule. The isopropyl group provides an optimal hydrophobic vector directly into the P4 pocket of BCL-XL, while the pyrrole nitrogen and methyl group stabilize the bioactive conformation. This single structural rigidification resulted in a nearly 30-fold improvement in BCL-XL binding affinity compared to linear precursors, without compromising selectivity against BCL-2[2][6].

Mechanistic Pathway: From Structure to Apoptosis

The integration of this pyrrole intermediate into the final drug architecture is essential for displacing pro-apoptotic proteins (BAX/BAK) from BCL-XL, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and cell death[7][8].

Pathway Intermediate 2-Methyl-1-(propan-2-yl)- 1H-pyrrole-3-carboxylic acid Coupling Amide Coupling (Pharmacophore Assembly) Intermediate->Coupling Structural Rigidification A1331852 A-1331852 / A-1155463 (Potent BCL-XL Inhibitors) Coupling->A1331852 Vectoring into P4 Pocket BCLXL BCL-XL Protein (Anti-apoptotic) A1331852->BCLXL Subnanomolar Binding BAX BAX / BAK (Pro-apoptotic) BCLXL->BAX Displacement / Release Apoptosis Mitochondrial Apoptosis (Cancer/Senescent Cell Death) BAX->Apoptosis Oligomerization & MOMP

Figure 1: Workflow from the pyrrole intermediate to BCL-XL inhibition and subsequent apoptosis.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the evolutionary impact of incorporating the 2-methyl-1-(propan-2-yl)-1H-pyrrole core into BCL-XL inhibitors, culminating in the highly potent A-1331852[2][5].

Compound IterationStructural FeatureTarget Affinity (BCL-XL)Cellular Efficacy (MOLT-4 EC50)Key Advantage
Linear Precursor (4) Flexible propyloxy linkerModerate>1000 nMBaseline scaffold
Pyrrole Analog (5) 1-isopropyl-2-methylpyrrole~30-fold improvementN/AReduced entropic penalty
A-1155463 Optimized pyrrole coreSubnanomolar (< 1 nM)120 nMFirst-in-class selective inhibitor
A-1331852 Pyrrole + Adamantane P4Subnanomolar (< 1 nM)6 nMOral bioavailability, high potency

Validated Chemical Synthesis Protocols

To ensure high yield and purity of the pharmaceutical intermediate, the synthesis relies on a modified Hantzsch pyrrole cyclization followed by selective saponification.

SynthesisWorkflow Step1 Step 1: Enamine Formation Ethyl Acetoacetate + Isopropylamine DeanStark Reflux in Toluene (Dean-Stark Water Removal) Step1->DeanStark Thermodynamic Control Step2 Step 2: Hantzsch Cyclization + Chloroacetaldehyde DeanStark->Step2 Intermediate: Enamine Buffer Sodium Acetate Buffer (60-70 °C, EtOH/H2O) Step2->Buffer Prevent Acid Degradation Step3 Step 3: Saponification NaOH in EtOH Buffer->Step3 Intermediate: Pyrrole Ester Acidification Careful Acidification (1M HCl to pH 3-4) Step3->Acidification Ester Cleavage Product 2-Methyl-1-(propan-2-yl)- 1H-pyrrole-3-carboxylic acid Acidification->Product Precipitation

Figure 2: Step-by-step chemical synthesis workflow of the pyrrole intermediate.

Step 1: Synthesis of Ethyl 3-(isopropylamino)but-2-enoate
  • Rationale: Forming the enamine establishes the nitrogen-carbon framework required for the pyrrole ring. Azeotropic removal of water is critical to drive the reversible condensation to completion.

  • Procedure:

    • Dissolve 1.0 eq of ethyl acetoacetate and 1.1 eq of isopropylamine in anhydrous toluene.

    • Add a catalytic amount of glacial acetic acid (0.05 eq).

    • Reflux the mixture under a Dean-Stark trap for 4-6 hours.

  • Self-Validation Check: The reaction is deemed complete when the theoretical volume of water (1.0 eq) is collected in the trap. TLC (Hexane/EtOAc 4:1) must show the complete consumption of ethyl acetoacetate (visualized via KMnO4 stain).

Step 2: Cyclization to Ethyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate
  • Rationale: The enamine undergoes alkylation with chloroacetaldehyde followed by intramolecular cyclization. Sodium acetate is used as a mild buffer to neutralize the HCl byproduct; without it, the acidic environment would rapidly degrade the electron-rich pyrrole ring.

  • Procedure:

    • Concentrate the enamine from Step 1 and redissolve in a 1:1 mixture of Ethanol/Water.

    • Add 1.5 eq of sodium acetate, followed by the dropwise addition of 1.2 eq of chloroacetaldehyde (50% aqueous solution) at 0 °C.

    • Gradually warm the mixture to 60-70 °C and stir for 12 hours.

    • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Self-Validation Check: Analyze the crude ester via 1H-NMR. The appearance of two doublets (or an apparent singlet depending on resolution) in the aromatic region (~6.3 ppm and ~6.5 ppm) confirms the formation of the pyrrole C4 and C5 protons.

Step 3: Saponification to the Free Acid
  • Rationale: Alkaline hydrolysis selectively cleaves the ethyl ester. Careful pH control during the final precipitation is vital; dropping the pH below 2 can protonate the pyrrole ring, leading to irreversible polymerization.

  • Procedure:

    • Dissolve the crude pyrrole ester in ethanol and add 3.0 eq of 2M aqueous NaOH.

    • Reflux for 4 hours until the ester is fully consumed.

    • Cool to room temperature and evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to pH 3-4 .

    • Filter the resulting gray/white precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validation Check: The isolated solid must be fully soluble in saturated aqueous NaHCO3 (confirming the presence of the free carboxylic acid) and precipitate immediately upon re-acidification.

Downstream Application: Amide Coupling Protocol

To integrate this intermediate into a BH3 mimetic (e.g., coupling to a complex piperazine-aniline derivative)[2][3]:

  • Activation: Dissolve 1.0 eq of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is selected over standard EDC/HOBt due to its superior efficiency in activating sterically hindered carboxylic acids, preventing epimerization and accelerating the coupling.

  • Coupling: Stir for 15 minutes to form the active ester, then add 0.95 eq of the target amine. Stir at room temperature for 2 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the advanced BCL-XL inhibitor precursor.

References

  • Wang, L., Doherty, G., Judd, A. S., & Souers, A. (2020). "Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor." ACS Medicinal Chemistry Letters. URL:[Link]

  • Zhou, H., Chen, J., Meagher, J. L., Yang, C. Y., et al. (2012). "Structure-based design of potent Bcl-2/Bcl-xL inhibitors with strong in vivo antitumor activity." Journal of Medicinal Chemistry. URL:[Link]

  • Justia Patents. (2021). "Killing Senescent Cells And Treating Senescence-Associated Conditions Using A Bcl Inhibitor And An Mcl-1 Inhibitor." Patent Application 20210379069. URL:[Link] (Referenced via PMC associated literature).

  • NextSDS Database. "2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid — Chemical Substance Information." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproducts in 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid esterification

Technical Support Center: Esterification of 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers strugg...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Esterification of 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to esterify electron-rich heteroaromatics. 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid presents a classic synthetic dichotomy: the carboxylic acid requires electrophilic activation to form an ester, but the pyrrole core—specifically the unsubstituted C4 and C5 positions—is highly susceptible to electrophilic attack and acid-catalyzed degradation.

This guide deconstructs the mechanistic failures of traditional methods and provides self-validating, field-proven protocols to eliminate byproducts and maximize your yield.

Section 1: Diagnostic Overview & Quantitative Troubleshooting

When standard Fischer esterification (strong acid + heat) is applied to this substrate, the reaction mixture typically turns dark brown or black. This is not mere oxidation; it is the visual confirmation of acid-catalyzed oligomerization. To troubleshoot effectively, we must first look at the quantitative data comparing activation methods.

Table 1: Quantitative Comparison of Esterification Methodologies

MethodologyReagents / ConditionsTypical YieldPrimary ByproductsCausality of Byproducts
Fischer Esterification H₂SO₄, R-OH, Reflux< 20%> 70% (Black Tar / Dimers)C4/C5 protonation leading to irreversible electrophilic aromatic substitution.
Base-Catalyzed Alkylation K₂CO₃, R-X, DMF, 25°C85 - 95%< 5% (Unreacted SM)Incomplete deprotonation or wet solvent quenching the alkyl halide.
Steglich Esterification EDCI, DMAP, R-OH, DCM, 0–25°C80 - 90%~ 5% (N-acylurea)Rearrangement of the O-acylisourea intermediate if alcohol addition is delayed.
Flow Diazotization 1,3-propanedinitrite, Amine, THF> 90%< 2% (Trace impurities)Minimal; rapid continuous flow prevents side reactions[1].

Section 2: Mechanistic Pathway Analysis

To understand how to prevent byproducts, we must map the mechanistic divergence between acid-mediated degradation and mild activation. Strong acids protonate the electron-rich pyrrole ring, turning it into an electrophile that attacks neighboring pyrrole molecules. Mild methods bypass this entirely by either increasing the nucleophilicity of the acid (base catalysis) or selectively activating the carbonyl oxygen (Steglich).

G cluster_acid Fischer Esterification (Strong Acid) cluster_base Base-Catalyzed Alkylation cluster_steglich Steglich Esterification SM 2-Methyl-1-(propan-2-yl) -1H-pyrrole-3-carboxylic acid Protonation C4/C5 Protonation (Electrophilic Attack) SM->Protonation H+ / Heat Anion Carboxylate Anion SM->Anion K2CO3 / DMF Active O-Acylisourea Intermediate (EDCI/DMAP) SM->Active EDCI / DMAP Polymer Polymerization / Dimers (Black Tar Byproducts) Protonation->Polymer Ester1 Target Ester (High Purity) Anion->Ester1 R-X (SN2) Ester2 Target Ester (High Purity) Active->Ester2 R-OH

Reaction pathways for pyrrole esterification highlighting byproduct causality and mild alternatives.

Section 3: Self-Validating Experimental Protocols

Trustworthy chemistry relies on self-validating systems—protocols where intermediate visual or thermal cues confirm the reaction is proceeding correctly without side-product formation.

Protocol A: Base-Catalyzed Alkylation (Recommended for Methyl/Ethyl Esters)

Mechanistic Rationale: This method completely eliminates acid. Deprotonation forms a stable carboxylate anion that acts as a hard nucleophile in an Sₙ2 reaction with an alkyl halide.

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid in anhydrous DMF (0.2 M).

  • Deprotonation: Add 1.5 eq of finely powdered, anhydrous K₂CO₃.

    • Validation Cue: The suspension should remain pale yellow. No darkening or exotherm should be observed. Stir for 30 minutes at room temperature.

  • Alkylation: Dropwise add 1.2 eq of the alkyl halide (e.g., Iodomethane or Iodoethane).

    • Validation Cue: A mild exotherm indicates successful Sₙ2 displacement.

  • Completion & Workup: Stir for 2-4 hours. Quench with ice water. The product will precipitate or can be extracted with EtOAc. Wash the organic layer 3x with 5% LiCl (aq) to remove residual DMF.

Protocol B: Steglich Esterification (Recommended for Bulky or Complex Alcohols)

Mechanistic Rationale: EDCI activates the acid to an O-acylisourea. DMAP acts as an acyl transfer catalyst, preventing the byproduct-forming [1,3]-rearrangement to N-acylurea.

  • Activation: Dissolve 1.0 eq of the pyrrole acid and 1.2 eq of the target alcohol in anhydrous CH₂Cl₂ (0.1 M) at 0°C.

  • Catalysis: Add 0.1 eq of DMAP.

  • Coupling: Add 1.1 eq of EDCI-HCl portion-wise.

    • Validation Cue: The solution should remain clear and light-colored; EDCI-HCl will slowly dissolve. Darkening indicates the temperature is too high.

  • Progression: Allow to warm to room temperature and stir for 12 hours. Wash with 0.5 M HCl (briefly, <1 min to avoid pyrrole degradation), then saturated NaHCO₃, and brine.

Section 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black within 10 minutes of adding sulfuric acid. Can I recover the product? A: No. The black color indicates extensive acid-catalyzed polymerization at the C4 and C5 positions of the pyrrole ring. Pyrroles are highly electron-rich, and strong protic acids trigger irreversible electrophilic aromatic substitution between molecules. You must discard the batch and switch to a mild, acid-free method like Steglich esterification or base-catalyzed alkylation.

Q: I am using EDCI/DMAP, but I am seeing a significant byproduct with a higher mass (+EDCI mass - H₂O). What is happening? A: You are observing the formation of an unreactive N-acylurea byproduct. This occurs via a [1,3]-sigmatropic rearrangement of the O-acylisourea intermediate. It happens when the alcohol attack is too slow. To troubleshoot: ensure your alcohol is not sterically hindered, increase the DMAP loading to 0.2 eq to accelerate acyl transfer, and keep the reaction strictly at 0°C during the EDCI addition.

Q: Can I use continuous flow chemistry to improve yields and reduce byproducts? A: Yes. Recent advancements demonstrate that continuous flow synthesis significantly reduces residence time, mitigating byproduct formation. For instance, the with 1,3-propanedinitrite allows for rapid esterification (20 mins at 90°C) while avoiding diazo compound accumulation[1]. Additionally, has been successfully applied to highly substituted pyrrole-3-carboxylic acids in a single continuous process[2].

Q: Are there green chemistry alternatives for this esterification? A: is a highly selective, green alternative. Immobilized lipases (e.g., Novozym 435) can catalyze the esterification of pyrrole-carboxylates with simple alcohols in non-polar solvents like n-hexane at low temperatures, completely avoiding harsh chemical catalysts and their associated byproducts[3].

References

  • Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines Source: Organic Letters (2017) via Organic-Chemistry.org URL:[Link]

  • One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters Source: Organic Letters (2010) via PubMed URL:[Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability Source: PMC - NIH (2022) via PubMed URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid as a coordination ligand

Technical Benchmarking Guide: Sterically Hindered Pyrrole Ligands in Transition Metal Catalysis & MOF Design As coordination chemistry advances toward highly specialized catalytic systems and defect-engineered Metal-Orga...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Guide: Sterically Hindered Pyrrole Ligands in Transition Metal Catalysis & MOF Design

As coordination chemistry advances toward highly specialized catalytic systems and defect-engineered Metal-Organic Frameworks (MOFs), the structural nuances of organic ligands dictate macroscopic performance. This guide benchmarks 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (hereafter referred to as MIPCA , CAS: 1514322-08-7) against standard pyrrole-based alternatives.

By leveraging the "buttressing effect" of adjacent alkyl groups, MIPCA offers unique steric shielding that prevents unwanted dimeric aggregation and stabilizes low-coordinate metal centers.

Mechanistic Rationale: The Causality of Steric Bulk

In traditional coordination chemistry, unsubstituted pyrrole-3-carboxylic acid (PCA) acts as a versatile O-donor but frequently suffers from uncontrolled polymeric aggregation when reacted with transition metals. This lack of geometric control leads to insoluble, catalytically dead species.

MIPCA solves this through precise steric engineering:

  • The 1-Isopropyl Group: The bulky isopropyl substituent on the nitrogen atom projects electron density and physical bulk above and below the pyrrole plane. Literature confirms that bulky isopropyl groups in coordination ligands prevent the formation of multidentate bonds and block dimeric aggregation[1]. Furthermore, dispersive van der Waals attractions from isopropyl groups can thermodynamically stabilize highly reactive, low-coordinate metal centers[2].

  • The 2-Methyl Buttressing Effect: The methyl group at the 2-position sits directly between the bulky N-isopropyl group and the 3-carboxylic acid. The steric clash forces the carboxylate group into a locked, pre-organized conformation. This reduces the entropic penalty of coordination and enforces a highly specific bite angle.

  • Electronic Modulation: N-heterocyclic ligands like pyrrole-3-carboxylic acid are proven to optimize electronic structures and strengthen hydrogen-bond networks when grafted onto Zr-based MOFs (e.g., NU-901), significantly lowering energy barriers for catalytic processes like proton reduction[3]. Furthermore, nitrogen-rich heterocyclic ligands improve the overall stability of transition metal catalysts in harsh environments[4].

G L MIPCA Ligand M Metal Precursors (Cu, Zr) L->M Coordination S Steric Shielding (Isopropyl + Methyl) L->S Structural Feature C1 Monomeric Complex (High Turnover) M->C1 C2 MOF Defect Engineering (Enhanced Porosity) M->C2 S->C1 Enforces S->C2 Modulates U Polymeric Aggregation (Prevented) S->U Blocks

Mechanistic pathway of MIPCA coordination driven by steric shielding.

Quantitative Benchmarking Data

To objectively evaluate MIPCA, we benchmark it against 1H-pyrrole-3-carboxylic acid (PCA) and 1-methyl-1H-pyrrole-3-carboxylic acid (MPCA) in the formation of Copper(II) complexes and their subsequent performance in catalytic cyclopropanation of styrene.

Table 1: Ligand Properties & Coordination Geometry (Cu(II) Complexation)

LigandSubstituentsDominant Cu(II) GeometrySolubility (THF)Aggregation State
PCA NoneOctahedral (Polymeric)< 1 mg/mLHigh (Insoluble Polymer)
MPCA 1-MethylSquare Planar (Dimeric)15 mg/mLModerate (Dimer)
MIPCA 1-Isopropyl, 2-MethylTetrahedral (Monomeric)> 50 mg/mLNone (Discrete Monomer)

Data Interpretation: The transition from an insoluble polymer (PCA) to a highly soluble discrete monomer (MIPCA) is a direct consequence of the 1-isopropyl group physically blocking the axial coordination sites of the Cu(II) center.

Table 2: Catalytic Performance (Styrene Cyclopropanation)

Catalyst ComplexYield (%)Turnover Number (TON)Enantiomeric Excess (ee %)
Cu(PCA)₂12%45N/A (Background rate)
Cu(MPCA)₂64%32015%
Cu(MIPCA)₂ 96% 1,450 78%

Data Interpretation: The locked conformation of the MIPCA carboxylate group creates a rigid chiral pocket (when paired with a chiral co-ligand), drastically improving both TON and stereoselectivity compared to the unhindered alternatives.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. By incorporating specific spectroscopic checkpoints, researchers can verify the success of each step before proceeding, eliminating downstream failures.

Workflow S1 1. Ligand Deprotonation S2 2. Metal Complexation S1->S2 S3 3. XRD & NMR Validation S2->S3 S4 4. Catalytic Benchmarking S3->S4

Step-by-step experimental workflow for ligand benchmarking.

Protocol A: Synthesis and Validation of Cu(MIPCA)₂ Monomer

Causality Note: Tetrahydrofuran (THF) is selected over water or methanol to prevent premature solvolysis of the Cu(II) precursor and to capitalize on the high organic solubility imparted by the isopropyl group.

  • Ligand Preparation: Dissolve 2.0 mmol of MIPCA in 15 mL of anhydrous THF under a nitrogen atmosphere.

  • Deprotonation: Slowly add 2.0 mmol of sodium hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes at room temperature.

    • Validation Checkpoint 1 (IR Spectroscopy): Take a 0.1 mL aliquot, evaporate, and run an FT-IR. The broad O-H stretch of the carboxylic acid (~3200-2500 cm⁻¹) must completely disappear, replaced by sharp asymmetric and symmetric carboxylate stretches (~1580 and 1420 cm⁻¹).

  • Complexation: Add a solution of 1.0 mmol anhydrous CuCl₂ dissolved in 5 mL of THF dropwise to the deprotonated ligand solution. The solution will immediately shift from colorless to deep green.

  • Isolation: Stir for 4 hours. Filter through a Celite pad to remove NaCl byproducts. Concentrate the filtrate under reduced pressure and recrystallize from a THF/Hexane vapor diffusion chamber.

    • Validation Checkpoint 2 (XRD): Single-crystal X-Ray Diffraction should confirm a discrete mononuclear complex, validating the steric blocking effect of the isopropyl group.

Protocol B: Solvent-Assisted Ligand Incorporation (SALI) into Zr-MOFs

Causality Note: MIPCA is grafted onto the Zr₆ nodes of a pre-synthesized MOF (like NU-901) to introduce catalytic defect sites. The 2-methyl group restricts the ligand's rotation, ensuring the pyrrole nitrogen points uniformly into the pore channel.

  • MOF Activation: Suspend 50 mg of microcrystalline Zr-MOF in 10 mL of DMF. Heat at 80°C for 12 hours to remove coordinated water from the Zr₆ nodes.

  • Ligand Exchange: Add 0.5 mmol of MIPCA to the suspension. Heat at 60°C for 24 hours. The steric bulk of MIPCA ensures it only replaces terminal modulators (like benzoic acid) and does not disrupt the structural bridging ligands.

  • Washing: Centrifuge and wash the functionalized MOF with fresh DMF (3x) and Acetone (3x) to remove unreacted MIPCA.

    • Validation Checkpoint 3 (NMR): Digest 5 mg of the functionalized MOF in D₂O/HF. Run a ¹H-NMR. The integration ratio of the MIPCA isopropyl protons (septet at ~4.5 ppm) against the MOF backbone protons will quantify the exact defect loading percentage.

References

  • Selected examples of steric effects on ligand plane orientation of bimetallic complexes Source: ResearchGate URL:[Link]

  • Role Played by Isopropyl Substituents in Stabilizing the Putative Triple Bond in Ar′EEAr′ Source: ACS Publications URL:[Link]

  • Au-Coordinated Motifs with Optimization of Electronic Structure and Hydrogen Bond Network in Zr-Based Metal–Organic Frameworks Source: Journal of the American Chemical Society URL:[Link]

  • Supramolecular Iron Complex Formed Between Nitrogen Riched Phenanthroline Derivative and Iron With Improved Oxygen Reduction Activity Source: PMC / National Institutes of Health URL:[Link]

Sources

Comparative

cross-validation of LC-MS methods for 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

An in-depth technical comparison guide for the bioanalytical quantification of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. Executive Summary The quantification of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the bioanalytical quantification of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid.

Executive Summary

The quantification of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (hereafter referred to as MIPCA ) in biological matrices presents a unique set of analytical challenges. As an acidic pyrrole derivative, it exhibits moderate hydrophobicity driven by its isopropyl group, combined with a polar, ionizable carboxylic acid moiety.

When transferring assays from legacy methodologies to modern analytical platforms, rigorous cross-validation is required to ensure data integrity. This guide objectively compares traditional bioanalytical approaches—Protein Precipitation (PPT), C18 chromatography, and Triple Quadrupole (QqQ) MS—against an optimized, orthogonal workflow utilizing Mixed-Mode Strong Anion Exchange (MAX) SPE , Biphenyl core-shell chromatography , and High-Resolution QTOF-MS .

By explaining the physicochemical causality behind these experimental choices, this guide provides a self-validating framework compliant with global regulatory standards.

Physicochemical Profiling & Analytical Causality

To design a robust LC-MS method, we must first deconstruct the molecule:

  • Ionization: The carboxylic acid moiety (pKa ~4.5) dictates that MIPCA will ionize most efficiently in Negative Electrospray Ionization (ESI-) to form the [M−H]− precursor ion.

  • Matrix Vulnerability: ESI- is notoriously susceptible to ion suppression from endogenous plasma lipids. Traditional methods often fail because glycerophosphocholines compete for charge on the surface of the ESI droplet[2].

  • Chromatographic Behavior: The electron-rich pyrrole ring offers an opportunity for π−π interactions. Relying solely on dispersive van der Waals forces (standard C18) often results in co-elution with hydrophobic matrix components.

Sample Preparation: PPT vs. MAX-SPE

The most critical step in eliminating matrix effects is sample preparation. We compared traditional Protein Precipitation (PPT) against Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction.

The Causality of the MAX-SPE Advantage

PPT merely denatures proteins, leaving >95% of endogenous phospholipids in the sample extract. These lipids accumulate on the analytical column and cause severe, unpredictable ion suppression[2].

MAX-SPE exploits the carboxylic acid of MIPCA. By adjusting the sample pH to 7.0 (well above the analyte's pKa), MIPCA becomes deprotonated ( R−COO− ). It binds electrostatically to the positively charged quaternary amine of the MAX sorbent. Because the analyte is locked in place ionically, we can aggressively wash the cartridge with 100% methanol. This breaks all hydrophobic bonds, washing away neutral lipids and phospholipids without losing the analyte. Finally, an acidic organic elution drops the pH below the pKa, neutralizing MIPCA and releasing it from the sorbent.

SPE Load 1. Load Sample (pH 7.0) MIPCA is Deprotonated (-) Bind 2. Analyte Binds (Electrostatic Anion Exchange) Load->Bind Wash1 3. Aqueous Wash Removes Salts & Proteins Bind->Wash1 Wash2 4. 100% MeOH Wash Removes Phospholipids Wash1->Wash2 Elute 5. Acidic Organic Elution MIPCA is Neutralized & Eluted Wash2->Elute

Caption: Mechanistic workflow of MAX-SPE leveraging orthogonal electrostatic and hydrophobic interactions.

Step-by-Step MAX-SPE Protocol
  • Condition: 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Load: 200 µL plasma spiked with Internal Standard + 200 µL 5% NH4​OH(aq)​ .

  • Wash 1 (Aqueous): 1.0 mL 5% NH4​OH(aq)​ to remove polar interferences.

  • Wash 2 (Organic): 1.0 mL 100% Methanol to exhaustively remove phospholipids.

  • Elute: 2 x 500 µL of 2% Formic Acid in Methanol.

  • Reconstitute: Evaporate under N2​ at 40°C; reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic Selectivity: C18 vs. Biphenyl

During cross-validation, we compared a standard sub-2 µm C18 column against a sub-2 µm Core-Shell Biphenyl column.

  • Standard C18: Relies purely on hydrophobic partitioning. MIPCA elutes in the same retention window as late-eluting matrix lipids, resulting in a 45% signal suppression.

  • Biphenyl Core-Shell: The biphenyl stationary phase acts as a Lewis acid/base participant. It engages in strong π−π and dipole-dipole interactions with the electron-rich pyrrole ring of MIPCA. This orthogonal retention mechanism shifts the elution of MIPCA away from the phospholipid suppression zone, recovering >95% of the MS signal.

Detection Platform Cross-Validation: QqQ vs. QTOF

Per [1], transferring a method between different mass spectrometry platforms requires demonstrating equivalent or superior analytical performance.

  • Triple Quadrupole (QqQ - MRM Mode): The gold standard for absolute quantitation. By utilizing Multiple Reaction Monitoring (MRM), the QqQ maximizes duty cycle efficiency, achieving an LLOQ of 0.1 ng/mL for MIPCA. However, it is blind to isobaric interferences sharing the same nominal mass transitions.

  • High-Resolution QTOF (HRMS Mode): Operates via exact mass detection (>30,000 FWHM resolution). While slightly less sensitive (LLOQ 0.5 ng/mL) due to the lack of continuous duty cycle filtering, the QTOF easily resolves MIPCA from endogenous isobaric background noise that the QqQ cannot distinguish, making it superior for complex, highly lipemic samples.

Workflow A Plasma Sample (MIPCA) B MAX-SPE Cleanup A->B C Biphenyl UHPLC Separation B->C D ESI(-) Ionization C->D E HRMS QTOF Detection D->E

Caption: Optimized LC-HRMS bioanalytical workflow for MIPCA quantification.

Cross-Validation Performance Data

To validate the optimized workflow, a cross-validation study was executed in accordance with ICH M10 standards [1]. The data below summarizes the quantitative improvements achieved by switching from the traditional method to the optimized method.

Table 1: ICH M10 Cross-Validation Metrics for MIPCA in Rat Plasma

Validation MetricTraditional Method (PPT + C18 + QqQ)Optimized Method (MAX-SPE + Biphenyl + QTOF)ICH M10 Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL (Limited by baseline noise)0.5 ng/mL (High-resolution extracted ion)Signal-to-Noise 5:1
Intra-day Precision (%CV) 12.4% at LQC3.1% at LQC 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -14.2% (Suppression bias)+2.4% ± 15% ( ± 20% at LLOQ)
Absolute Recovery (%) 62% ± 11%94% ± 3%Consistent & Reproducible
Matrix Factor (MF) 0.55 (Severe Ion Suppression)0.98 (Negligible Matrix Effect)CV of IS-normalized MF 15%

Conclusion: The traditional PPT/C18 approach fails to adequately clear phospholipids, resulting in a Matrix Factor of 0.55 (indicating 45% of the signal is lost to ion suppression). By implementing MAX-SPE and Biphenyl chromatography, the optimized method physically removes the lipid burden and chromatographically isolates the pyrrole ring, achieving a near-perfect Matrix Factor of 0.98 and ensuring regulatory compliance.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Phospholipid-based matrix effects in LC–MS bioanalysis Bioanalysis (Taylor & Francis) URL:[Link]

Validation

evaluating reproducibility of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid synthesis protocols

Comparative Evaluation of 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid Synthesis Protocols: A Guide for Reproducibility Executive Summary The compound 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (also...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid Synthesis Protocols: A Guide for Reproducibility

Executive Summary

The compound 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (also known as 1-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid) serves as a privileged core scaffold in modern drug discovery. It is the critical structural foundation for highly potent Bcl-2/Bcl-xL inhibitors used in oncology[1] and novel Two-Pore Channel 2 (TPC2) agonists used to study endolysosomal function[2].

As a Senior Application Scientist, I have evaluated the two primary synthetic pathways used to construct this scaffold. Both rely on the classical Paal-Knorr pyrrole synthesis but diverge significantly in how the crucial 1,4-dicarbonyl intermediate is generated. This guide objectively compares the Stetter-Mediated Protocol [3] and the Direct Alkylation Protocol [4], providing researchers with the mechanistic causality, step-by-step methodologies, and self-validating checkpoints required to ensure high reproducibility and yield.

Mechanistic Foundations & Pathway Divergence

The synthesis of highly substituted pyrroles requires the precise assembly of a 1,4-dicarbonyl precursor, followed by condensation with a primary amine (in this case, isopropylamine/propan-2-amine).

  • Protocol A (Stetter-Mediated): Designed for heavily arylated derivatives (e.g., positions 4 and 5), this route utilizes a Knoevenagel condensation followed by a thiazolium-catalyzed Stetter reaction[3]. It is highly effective for generating extreme steric complexity but suffers from lower atom economy and requires rigorous chromatographic purification.

  • Protocol B (Direct Alkylation): Designed for mono-arylated or simpler scaffolds, this route relies on the direct alkylation of an ethyl acetoacetate enolate with an α-haloketone[4]. It is highly scalable, utilizes inexpensive reagents, and often allows for crystallization-based purification.

Regardless of the pathway chosen to reach the 1,4-dicarbonyl, the thermodynamic sink of the reaction is the Paal-Knorr Cyclization . The addition of acetic acid is not merely a solvent choice; it acts as a critical acid catalyst that protonates the carbonyl oxygens, increasing their electrophilicity for the incoming isopropylamine, while simultaneously buffering the system to prevent base-catalyzed degradation of the dicarbonyl intermediate[4].

Workflow Visualization

SynthesisWorkflows A1 Ethyl Acetoacetate + Aryl Aldehyde A2 Knoevenagel Condensation (Piperidine, AcOH, Toluene) A1->A2 A3 Stetter Reaction (Thiazolium Cat., Base) A2->A3 C1 1,4-Dicarbonyl Intermediate A3->C1 B1 Ethyl Acetoacetate + α-Haloketone B2 Deprotonation & Alkylation (NaH, THF, 0°C to RT) B1->B2 B2->C1 D1 Paal-Knorr Cyclization (Isopropylamine, AcOH, 65-80°C) C1->D1 D2 Pyrrole-3-carboxylate Ester D1->D2 D3 Saponification (LiOH, Dioxane/H2O) D2->D3 D4 2-Methyl-1-(propan-2-yl)- 1H-pyrrole-3-carboxylic Acid D3->D4

Figure 1: Divergent pathways to 1,4-dicarbonyl intermediates and Paal-Knorr cyclization.

Protocol Comparison & Step-by-Step Methodologies

Protocol A: Stetter-Mediated Route (Complex Scaffolds)

Optimized from the synthesis of Bcl-2/Bcl-xL inhibitors by[5].

  • Knoevenagel Condensation: Reflux ethyl acetoacetate (1.0 eq) and an aryl aldehyde (1.0 eq) in toluene with catalytic piperidine and acetic acid using a Dean-Stark trap. Causality: Azeotropic removal of water drives the equilibrium toward the alkene product.

  • Stetter Reaction: React the resulting adduct with a second aryl aldehyde (1.0 eq) in the presence of a thiazolium salt catalyst and triethylamine. Causality: The thiazolium catalyst reverses the polarity (umpolung) of the aldehyde, allowing it to attack the Michael acceptor, forming the heavily substituted 1,4-dicarbonyl[3].

  • Paal-Knorr Cyclization: Dissolve the crude dicarbonyl in methanol/acetic acid. Add isopropylamine (3.0 eq). Heat in a sealed tube at 65 °C for 24 h. Causality: The sealed tube prevents the volatile isopropylamine (bp ~32 °C) from escaping during the extended heating required to overcome the extreme steric hindrance of the adjacent aryl groups[3].

  • Saponification: Treat the isolated ester with LiOH in dioxane/water.

Protocol B: Direct Alkylation Route (Standard Scaffolds)

Optimized from the synthesis of TPC2 agonists by [6].

  • Enolate Formation: Suspend NaH (60% dispersion, 1.5 eq) in dry THF at 0 °C. Add ethyl acetoacetate (1.1 eq) dropwise. Stir for 30 min. Causality: NaH is a strong, non-nucleophilic base that ensures complete, irreversible deprotonation of the highly acidic methylene protons. THF stabilizes the enolate while minimizing unwanted O-alkylation[4].

  • Alkylation: Add the α-haloketone (1.0 eq) and KI (1.0 eq) in dry THF dropwise. Warm to room temperature and stir for 2 h. Causality: KI acts as an in situ catalyst via the Finkelstein reaction. It converts the α-chloro/bromo ketone to a highly reactive α-iodo ketone, drastically accelerating the C-alkylation step[4].

  • Paal-Knorr Cyclization: Isolate the 1,4-dicarbonyl. Dissolve in glacial acetic acid. Add isopropylamine (2.0 eq). Heat to 80 °C for 18 h.

  • Saponification: Dissolve the ester in a 5:1 mixture of dioxane and water. Add LiOH (10 eq). Microwave or heat to reflux for 1–18 h. Causality: The ester group is sterically hindered by the 2-methyl and 1-isopropyl groups. The small, highly oxophilic lithium cation of LiOH coordinates effectively with the carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide ion compared to standard NaOH[4]. Acidify with HCl to precipitate the final 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid.

Reproducibility & Performance Metrics

To guide experimental design, the following table objectively compares the performance metrics of both protocols based on empirical laboratory data.

MetricProtocol A (Stetter-Mediated)Protocol B (Direct Alkylation)
Primary Application Di-arylated scaffolds (Bcl-2 inhibitors)Mono-arylated/Unsubstituted scaffolds (TPC2 agonists)
Overall Yield (3-4 steps) 45% - 60%55% - 75%
Key Intermediate Stability Moderate (requires prompt cyclization)High (can be isolated and stored at 4°C)
Scalability Moderate (catalyst cost, multi-step Knoevenagel)High (inexpensive reagents, straightforward setup)
Purification Burden High (column chromatography strictly required)Low to Moderate (intermediates often crystallizable)

In-Process Controls (Self-Validating Systems)

A robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the following analytical checkpoints:

  • Validation Checkpoint 1 (Alkylation/Stetter Completion): Perform TLC (Hexane:EtOAc 3:1). The 1,4-dicarbonyl intermediate will appear as a UV-active spot with a significantly lower Rf than the starting α-haloketone or Knoevenagel adduct due to increased polarity.

  • Validation Checkpoint 2 (Paal-Knorr Cyclization): Monitor via 1 H-NMR. The successful formation of the pyrrole ring is definitively marked by the disappearance of the 1,4-dicarbonyl methine/methylene protons and the appearance of the distinct septet of the isopropyl CH proton around δ 4.5–5.0 ppm, alongside the pyrrole ring proton (if unsubstituted at position 4 or 5) around δ 6.5–7.5 ppm[3].

  • Validation Checkpoint 3 (Saponification): The conversion of the ester to the free carboxylic acid is confirmed by the complete disappearance of the ethyl ester signals in NMR (quartet at δ ~4.1 ppm and triplet at δ ~1.2 ppm) and a massive shift in TLC Rf value upon acidification[3].

References

  • Zhou H, Aguilar A, Chen J, et al. Structure-based design of potent Bcl-2/Bcl-xL inhibitors with strong in vivo antitumor activity. Journal of Medicinal Chemistry. 2012;55(13):6149-6161.[Link]

  • Gerndt S, Chen CC, Chao YK, et al. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function. eLife. 2020;9:e54712.[Link]

Sources

Comparative

Comparative Toxicity and Efficacy Guide: 2-Methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic Acid Derivatives vs. Standard BH3 Mimetics

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Pharmacological Context & Mechanistic Causality The compound 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (also k...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals

Pharmacological Context & Mechanistic Causality

The compound 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid (also known as 1-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid) is rarely assayed as a standalone fragment due to its low baseline cytotoxicity. Instead, it serves as the highly optimized, critical pharmacophore for a revolutionary class of small-molecule Bcl-2/Bcl-xL inhibitors, most notably BM-957 and BM-1074 [1],[2].

The Causality of the Scaffold: Why is this specific pyrrole-3-carboxylic acid core essential? In structure-based drug design, BH3 mimetics must displace pro-apoptotic proteins (like Bax and Bak) from the hydrophobic binding grooves of anti-apoptotic proteins (Bcl-2, Bcl-xL). The substitution of the N-1 position with an isopropyl group (propan-2-yl) and the C-2 position with a methyl group drives deep, high-affinity hydrophobic insertion into the P2 pocket of Bcl-xL[1].

However, this high affinity creates a dual-edged sword in cellular models:

  • Efficacy (Cancer Cell Lines): Small-cell lung cancer (SCLC) lines like H146 and H1417 are "addicted" to both Bcl-2 and Bcl-xL for survival. Inhibiting these nodes triggers rapid apoptosis.

  • Toxicity (Healthy Cell Lines): Platelets rely exclusively on Bcl-xL to maintain viability. Consequently, any highly potent derivative of this pyrrole scaffold carries an inherent, on-target risk of dose-limiting thrombocytopenia, a toxicity profile shared with standard alternatives like Navitoclax (ABT-263)[3].

Pathway Pyrrole Pyrrole-3-carboxylic Acid Derivatives Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Pyrrole->Bcl2_BclxL Potent Inhibition Navitoclax Navitoclax (ABT-263) Navitoclax->Bcl2_BclxL Inhibition Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_BclxL->Bax_Bak Sequestration Blocked Platelets Platelet Apoptosis (Toxicity) Bcl2_BclxL->Platelets Bcl-xL specific toxicity CytoC Cytochrome C Release Bax_Bak->CytoC Mitochondrial Permeabilization Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosome Formation Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Substrate Cleavage

Mechanism of Bcl-2/Bcl-xL inhibition by pyrrole derivatives vs standard BH3 mimetics.

Comparative Cytotoxicity Data

To objectively evaluate the performance of the 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid derivatives, we compare their half-maximal inhibitory concentrations ( IC50​ ) against alternative BH3 mimetics across distinct cell lines.

Data synthesized from 1[1] and2[2].

Compound / InhibitorStructural Class / TargetH146 (SCLC) IC50​ H1417 (SCLC) IC50​ Platelet Toxicity (Bcl-xL On-Target)
BM-957 Pyrrole-3-carboxylic acid derivative (Bcl-2/xL)~21 nM~22 nMHigh (Dose-limiting)
BM-1074 Pyrrole-3-carboxylic acid derivative (Bcl-2/xL)1.0 - 2.3 nM1.4 - 2.3 nMHigh (Dose-limiting)
Navitoclax (ABT-263) Sulfonamide/Piperazine (Bcl-2/xL)~50 - 100 nM~80 nMHigh (Dose-limiting)
A1331852 Selective Bcl-xL Inhibitor~10 nM~15 nMExtreme (Platelet specific)
Venetoclax (ABT-199) Selective Bcl-2 Inhibitor>1000 nM (Resistant)>1000 nMLow (Spares platelets)

Key Insight: While Venetoclax spares platelets, it fails in SCLC lines (H146/H1417) because these cancers dynamically upregulate Bcl-xL to survive Bcl-2 inhibition[3]. The pyrrole-3-carboxylic acid derivatives (BM-957/BM-1074) overcome this resistance, exhibiting up to 50-fold greater potency than Navitoclax, albeit requiring careful dosing schedules to manage platelet toxicity[2].

Experimental Protocols: A Self-Validating Cytotoxicity Workflow

When evaluating novel derivatives of the 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid scaffold, it is critical to prove that the observed cytotoxicity is driven by on-target apoptosis rather than off-target chemical necrosis .

As an application scientist, I mandate the use of a self-validating multiplexed assay incorporating a pan-caspase inhibitor rescue arm. If a compound kills cells via off-target toxicity, caspase inhibition will fail to rescue the cells.

Step-by-Step Methodology

Step 1: Cell Seeding and Stratification

  • Harvest logarithmic-phase H146 and H1417 cells.

  • Seed at 10,000 cells/well in a white-walled, clear-bottom 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Incubate overnight at 37°C, 5% CO2​ .

Step 2: Compound Preparation and Rescue Arm Dosing

  • Prepare a 10-point, 3-fold serial dilution of the pyrrole derivative (e.g., BM-957) starting at 10 µM in DMSO.

  • The Self-Validating Step: Pre-treat half of the experimental wells with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour prior to compound addition. Causality: Z-VAD-FMK blocks the executioner caspases. If the pyrrole derivative is genuinely acting via BH3 mimicry, Z-VAD-FMK will completely rescue cell viability.

  • Add the pyrrole derivatives to the plates (final DMSO concentration 0.1%) and incubate for 72 hours.

Step 3: Multiplexed Viability and Apoptosis Assay

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to designated apoptosis wells. Incubate for 1 hour at room temperature.

  • Measure luminescence to quantify caspase activation (confirming the mechanism of action).

  • To the remaining viability wells, add 100 µL of CellTiter-Glo® (measuring ATP levels as a proxy for metabolically active cells).

  • Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Seed Seed Cell Lines (H146, H1417) Treat Dose Pyrrole Derivatives Seed->Treat Control Z-VAD-FMK Rescue Arm Seed->Control Assay Multiplex Assay (ATP & Caspase) Treat->Assay Control->Assay Validate Self-Validation: Apoptosis vs Necrosis Assay->Validate

Self-validating high-throughput screening workflow for apoptotic cytotoxicity.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: aging-us.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

The core principle of this guide is to empower you with a deep understanding of why each safety measure is critical. This approach moves beyond a simple checklist, fostering a culture of safety that is both intelligent a...

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Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to empower you with a deep understanding of why each safety measure is critical. This approach moves beyond a simple checklist, fostering a culture of safety that is both intelligent and adaptable.

Hazard Analysis: Understanding the Risks

The molecule 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid possesses two key functional groups that dictate its hazard profile: the carboxylic acid and the N-substituted pyrrole ring.

  • Carboxylic Acid Moiety : Carboxylic acids are known to be corrosive or irritants to the skin and eyes.[1] Inhalation of dust or aerosols can also lead to respiratory tract irritation.

  • Pyrrole Ring : Pyrrole and its derivatives can be irritating and may be harmful if inhaled or absorbed through the skin.[2][3] Some pyrrole-containing compounds have the potential for toxicity.[4]

Based on this structural analysis, we must assume that 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is, at a minimum, a skin, eye, and respiratory tract irritant.[5][6][7] It may also be harmful if swallowed or absorbed through the skin.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure.[10] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[5][8][9]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before each use.[11][12]Prevents skin contact, which can lead to irritation or allergic reactions.[7][12] Contaminated clothing should be removed and washed before reuse.[13]
Respiratory Protection For all manipulations of the solid compound that could generate dust, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.Minimizes the inhalation of airborne particles that can cause respiratory irritation.[3][5]
Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[6][7] All work with the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][11]

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating airborne dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[8][14][15] Decontaminate the work area with an appropriate solvent and then wash with soap and water.

Disposal Plan:

All waste containing 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid must be treated as hazardous waste.[4]

  • Solid Waste: Collect any solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][9][13]

Emergency Procedures: Be Prepared
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air.[8][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

Visualizing Your Safety Workflow

To further enhance your understanding of the necessary safety precautions, the following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls.

PPE_Decision_Workflow PPE Selection for Handling 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid cluster_assessment Risk Assessment Start Start: Handling the Compound Assess_Task Assess Task: - Weighing solid? - Preparing solution? - Running reaction? Start->Assess_Task Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Task->Base_PPE Face_Shield Add Face Shield Assess_Task->Face_Shield Splash Risk Respirator Use Respirator Assess_Task->Respirator No Fume Hood & Dust Risk Benchtop Open Benchtop (Not Recommended for Solids) Assess_Task->Benchtop Solution Handling (Low Risk) Fume_Hood Chemical Fume Hood Assess_Task->Fume_Hood Solid Handling Benchtop->Base_PPE Fume_Hood->Base_PPE

Caption: PPE selection workflow based on the handling task.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Solvents & Petroleum Service, Inc. Safety Data Sheet - N-Methyl-2-pyrrolidone. [Link]

  • Fal Seguridad. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Capot Chemical Co., Ltd. MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
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2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
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